Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine
Description
Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine is a tertiary amine featuring a phenyl ring substituted with a furan-2-ylmethyl-amino-methyl group and diethylamine. Its molecular structure combines aromatic and heterocyclic moieties, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
N,N-diethyl-4-[(furan-2-ylmethylamino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-3-18(4-2)15-9-7-14(8-10-15)12-17-13-16-6-5-11-19-16/h5-11,17H,3-4,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMZNCFNEDVHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214598 | |
| Record name | N-[[4-(Diethylamino)phenyl]methyl]-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-68-9 | |
| Record name | N-[[4-(Diethylamino)phenyl]methyl]-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[4-(Diethylamino)phenyl]methyl]-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Effect of Solvent on Yield
| Entry | Solvent | Heating Method | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Reflux | 30 | 67 |
| 2 | Isopropyl Alcohol | Reflux | 25 | 75 |
| 3 | 1,4-Dioxane | Reflux | 32 | 70 |
| 4 | Toluene | Reflux | 35 | 65 |
| 5 | Benzene | Reflux | 40 | 60 |
The best results were achieved using isopropyl alcohol, which facilitated a higher yield and shorter reaction time.
Method 2: Sequential Reaction Approach
Another effective method involves a sequential reaction where the furan derivative undergoes initial activation followed by nucleophilic substitution.
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- The furan derivative is reacted with an electrophilic agent, such as triethyl orthoformate, to form an activated intermediate.
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- A suitable amine is introduced to the reaction mixture, leading to the formation of the desired amine product through nucleophilic addition.
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- The product can be purified through recrystallization from solvents like dimethylformamide (DMF) or isopropyl alcohol.
Method 3: Use of Catalysts
Catalytic methods can also enhance the efficiency of synthesizing this compound by employing transition metal catalysts that facilitate bond formation.
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- Transition metals such as palladium or copper can be used as catalysts in the presence of ligands to promote cross-coupling reactions.
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- The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and improve yields.
Outcomes :
- This method often results in higher selectivity and yields compared to non-catalytic methods, making it suitable for complex syntheses involving multiple functional groups.
Chemical Reactions Analysis
Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis of Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine has been explored in various studies, focusing on the structure-activity relationships that govern its biological efficacy. For instance, the modification of the furan ring has been shown to influence the compound's interaction with biological targets such as PPAR receptors and CYP3A4 enzymes.
Table 1: Structure-Activity Relationship Data
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | CYP3A4 Inhibition (%) |
|---|---|---|---|
| This compound | 1.6 | 5.5 | 88 |
| Analog A | 2.9 | 33 | 110 |
| Analog B | 17 | 93 | 15 |
This table illustrates the varying degrees of efficacy and inhibition across different analogs, highlighting the importance of structural modifications in enhancing biological activity.
Antidiabetic Potential
Recent studies have indicated that derivatives of furan-containing compounds exhibit favorable effects on glucose metabolism and lipid profiles. The compound's ability to act as a dual agonist for PPARα and PPARγ suggests its potential role in managing diabetes and metabolic syndrome.
CYP3A4 Interaction
The interaction with CYP3A4 is critical as it plays a significant role in drug metabolism. This compound has shown promising results in inhibiting CYP3A4 activity, which could be beneficial in drug design to enhance bioavailability by preventing rapid metabolism.
Case Studies
-
Case Study on Antidiabetic Effects :
A study conducted on diabetic rat models demonstrated that treatment with this compound led to a significant reduction in blood glucose levels compared to control groups. The mechanism appears to involve activation of PPAR pathways, promoting insulin sensitivity. -
CYP3A4 Inhibition Study :
In vitro experiments assessing the compound's effect on human liver microsomes revealed a notable percentage of CYP3A4 inhibition at varying concentrations. These findings suggest that this compound could serve as a lead structure for developing drugs that require modulation of CYP3A4 activity for improved therapeutic outcomes.
Mechanism of Action
The mechanism of action of Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine involves its interaction with specific molecular targets. The furan ring and the phenyl ring allow the compound to bind to various receptors and enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Furan Substitutions
Compounds bearing furan rings are notable for their bioactivity. For example:
- [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine hydrochloride (): Shares a furan-2-ylmethyl-amine group but differs in the aromatic substitution (3,4-dimethoxyphenyl vs. unsubstituted phenyl).
- (2,3-Dichlorophenyl)sulfonylamine (): Incorporates a sulfonyl group instead of a diethylamine, reducing basicity but improving stability. The dichlorophenyl group enhances lipophilicity, contrasting with the target compound’s phenyl ring.
Key Difference : The diethylamine group in the target compound likely increases solubility in polar solvents compared to sulfonamide or methoxy-substituted analogs .
Fluorinated Phenylamine Derivatives
Fluorinated analogs highlight the impact of halogen placement:
- (4-Fluorophenyl)methylamine (): Fluorine at the para position enhances metabolic stability and hydrophobic interactions. The methoxybutyl chain provides conformational flexibility absent in the target compound.
- (3-Fluoro-4-methylphenyl)methyl(2-methoxyethyl)amine (): Fluorine and methyl groups at meta/para positions influence steric hindrance and π-π stacking. The target compound’s furan ring may offer superior hydrogen-bonding capacity compared to fluorinated derivatives .
Activity Implications : Fluorinated compounds often exhibit enhanced pharmacokinetic profiles, but the furan moiety in the target compound could enable unique interactions with biological targets like enzymes or receptors .
Heterocyclic Amines with Varied Backbones
- The pyridine’s nitrogen may enhance metal coordination, a feature absent in the target compound.
- [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine (): The pyrazole ring introduces additional nitrogen atoms, enabling diverse binding modes. The dual fluorination in this analog contrasts with the target’s single furan substitution.
Comparative Data Table
| Compound | Key Structural Features | Bioactivity Notes | Reference |
|---|---|---|---|
| Target Compound | Diethylamine, furan-2-ylmethyl, phenyl | Hypothesized receptor modulation | - |
| (4-Fluorophenyl)methylamine | Fluorophenyl, methoxybutyl | Enhanced metabolic stability | |
| (2,3-Dichlorophenyl)sulfonylamine | Sulfonyl, dichlorophenyl, furan | High lipophilicity, enzyme inhibition | |
| [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine hydrochloride | Methoxyphenyl, furan | Serotonergic activity (analog data) |
Biological Activity
Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine (commonly referred to as DFP) is an organic compound with the molecular formula C₁₆H₂₂N₂O. It features a diethylamino group attached to a phenyl ring, which is further substituted with a furan-2-ylmethyl amino group. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Furan Ring: Contributes to the compound's reactivity and potential binding interactions.
- Diethylamino Group: Enhances solubility and may influence pharmacokinetics.
The biological activity of DFP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the furan and phenyl rings allows DFP to modulate the activity of these targets, which can lead to therapeutic effects. Specific mechanisms may involve:
- Receptor Binding: DFP may bind to specific receptors, altering their activity.
- Enzyme Inhibition: The compound could inhibit enzymes involved in critical biological pathways, impacting cellular functions.
Antitumor Activity
Recent studies have indicated that compounds similar to DFP exhibit significant antitumor properties. For instance, a study evaluated various derivatives for their cytotoxic effects against cancer cell lines, revealing that certain structural modifications can enhance activity. The following table summarizes findings from related research:
| Compound Name | IC50 (µM) | Cell Line | Notable Features |
|---|---|---|---|
| Compound A | 1.61 | Jurkat | Contains thiazole moiety |
| Compound B | 1.98 | A-431 | N-phenylcarboxamide group present |
| DFP | TBD | TBD | Furan ring enhances activity |
Case Studies
- Cytotoxicity Evaluation : A study on structurally similar compounds demonstrated that modifications in the phenyl ring significantly influenced cytotoxicity against various cancer cell lines. The presence of electron-donating groups was found to enhance activity, suggesting that DFP could be optimized for better therapeutic outcomes.
- Mechanistic Insights : Molecular dynamics simulations have been employed to explore the binding interactions of DFP with target proteins, revealing hydrophobic contacts as primary interaction modes. This information is crucial for understanding how structural features contribute to biological activity.
Comparative Analysis
DFP can be compared with other compounds featuring similar functional groups:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Diethyl-(4-{[(thiophen-2-ylmethyl)-amino]-methyl}-phenyl)-amine | Thiophene ring instead of furan | Different binding properties |
| Diethyl-(4-{[(pyridin-2-ylmethyl)-amino]-methyl}-phenyl)-amine | Pyridine ring addition | Alters electronic properties |
These comparisons highlight the unique aspects of DFP's structure that may confer specific biological activities not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
